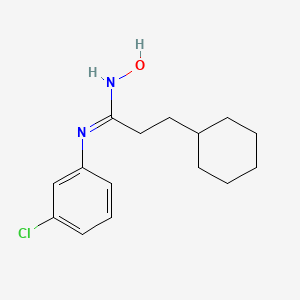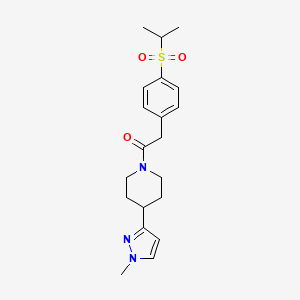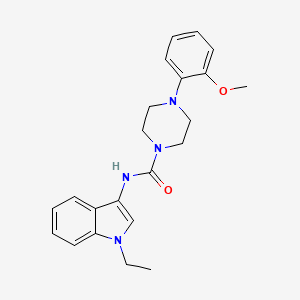
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide, also known as EIP or EIP-1, is a small molecule that has been studied for its potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 is not fully understood, but studies have suggested that it may work through multiple pathways. One proposed mechanism is that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 inhibits the activity of certain enzymes involved in cancer cell growth and survival. Another proposed mechanism is that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can activate the immune system to target cancer cells. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to inhibit the activity of certain proteins involved in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has various biochemical and physiological effects. In cancer cells, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been shown to inhibit the activity of certain enzymes involved in cell growth and survival, leading to apoptosis. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to activate the immune system to target cancer cells. In neurodegenerative diseases, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been shown to inhibit the activity of certain proteins involved in disease progression. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to have anti-inflammatory effects and to modulate the immune system, making it a potential candidate for other disease models. However, one limitation of using N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in various disease models.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in animal models and clinical trials. Another area of interest is the mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1, as further understanding of its pathways could lead to the development of more targeted therapies. Additionally, studies could investigate the potential of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 as an anti-inflammatory agent and its effects on the immune system in other disease models.
Synthesemethoden
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzaldehyde and ethyl indole-3-carboxylate to form 1-(2-methoxyphenyl)-2-(1H-indol-3-yl)ethanone. This intermediate is then reacted with piperazine and 2-chloro-N-(2-methylphenyl)acetamide to form N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been studied for its potential in various scientific research applications. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Eigenschaften
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-24-16-18(17-8-4-5-9-19(17)24)23-22(27)26-14-12-25(13-15-26)20-10-6-7-11-21(20)28-2/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDIPWHWWMLACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

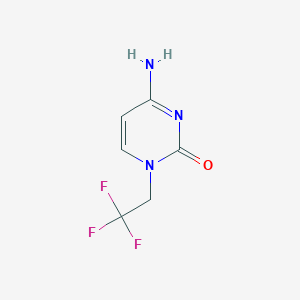
![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
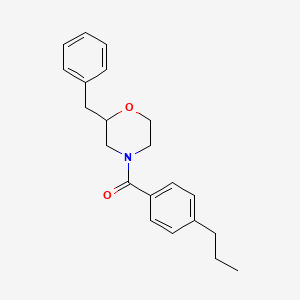
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
